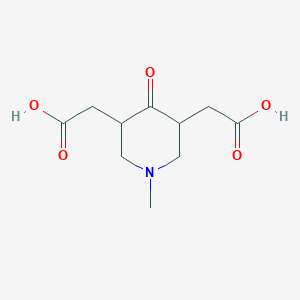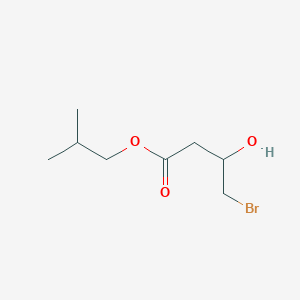![molecular formula C10H7BrN2O2S B14217622 3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid CAS No. 832697-78-6](/img/structure/B14217622.png)
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thienopyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of an amino group and a bromine atom on the thienopyridine ring, along with a prop-2-enoic acid moiety, makes this compound particularly interesting for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid typically involves multi-step organic reactionsThe final step involves the addition of the prop-2-enoic acid moiety under specific reaction conditions, such as the use of a base like sodium hydroxide in a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The prop-2-enoic acid moiety can also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Bromothieno[3,2-c]pyridin-4-amine: Similar structure but lacks the prop-2-enoic acid moiety.
3-Bromo-4-hydroxythieno[3,2-c]pyridine: Contains a hydroxyl group instead of an amino group.
2-Propenoic acid, 3-(4-amino-3-bromothieno[3,2-c]pyridin-7-yl)-, 1,1-dimethylethyl ester: An ester derivative of the compound.
Uniqueness
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a bromine atom on the thienopyridine ring, along with the prop-2-enoic acid moiety, makes it a versatile compound for various applications .
Properties
CAS No. |
832697-78-6 |
|---|---|
Molecular Formula |
C10H7BrN2O2S |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
3-(4-amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-4-16-9-5(1-2-7(14)15)3-13-10(12)8(6)9/h1-4H,(H2,12,13)(H,14,15) |
InChI Key |
XXRKAUZAVNCSBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=CS2)Br)C(=N1)N)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)
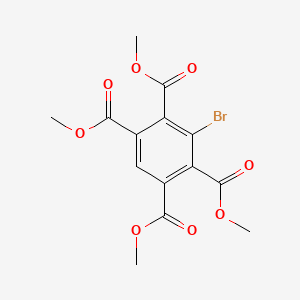
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
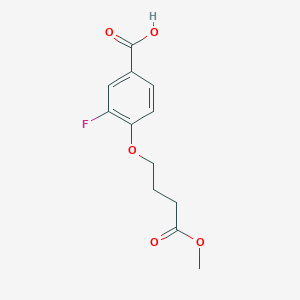
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
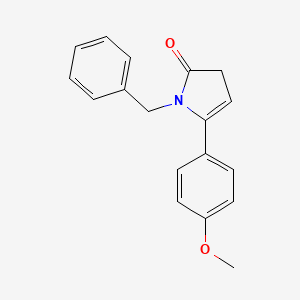
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)

![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
